1,1,2,3,4-Pentachloro-4-(isopropoxy)buta-1,3-diene
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Overview
Description
1,1,2,3,4-Pentachloro-4-(isopropoxy)buta-1,3-diene is a chlorinated organic compound with the molecular formula C7H7Cl5O It is known for its unique structure, which includes multiple chlorine atoms and an isopropoxy group attached to a butadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,3,4-Pentachloro-4-(isopropoxy)buta-1,3-diene typically involves the chlorination of butadiene derivatives followed by the introduction of the isopropoxy group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the selective addition of chlorine atoms and the isopropoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using chlorine gas and butadiene derivatives. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorine and the need for precise temperature control. The final product is purified through distillation or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,1,2,3,4-Pentachloro-4-(isopropoxy)buta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated aldehydes or ketones.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Chlorinated aldehydes or ketones.
Reduction: Less chlorinated butadiene derivatives.
Substitution: Compounds with new functional groups replacing chlorine atoms.
Scientific Research Applications
1,1,2,3,4-Pentachloro-4-(isopropoxy)buta-1,3-diene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in developing new pharmaceuticals or as a model compound for studying chlorinated organic molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1,2,3,4-Pentachloro-4-(isopropoxy)buta-1,3-diene involves its interaction with molecular targets such as enzymes and cellular membranes. The chlorine atoms and isopropoxy group contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This can lead to changes in enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,1,2,3,4-Pentachlorobutadiene: Lacks the isopropoxy group, making it less reactive in certain substitution reactions.
1,1,2,3,4-Tetrachloro-4-(isopropoxy)buta-1,3-diene: Contains one less chlorine atom, affecting its chemical properties and reactivity.
1,1,2,3,4-Pentachloro-4-(methoxy)buta-1,3-diene: Has a methoxy group instead of an isopropoxy group, leading to differences in steric and electronic effects.
Uniqueness
1,1,2,3,4-Pentachloro-4-(isopropoxy)buta-1,3-diene is unique due to the presence of both multiple chlorine atoms and an isopropoxy group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
104317-62-6 |
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Molecular Formula |
C7H7Cl5O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(3E)-1,1,2,3,4-pentachloro-4-propan-2-yloxybuta-1,3-diene |
InChI |
InChI=1S/C7H7Cl5O/c1-3(2)13-7(12)5(9)4(8)6(10)11/h3H,1-2H3/b7-5- |
InChI Key |
NPPXYBKPTKBFMG-ALCCZGGFSA-N |
Isomeric SMILES |
CC(C)O/C(=C(/C(=C(Cl)Cl)Cl)\Cl)/Cl |
Canonical SMILES |
CC(C)OC(=C(C(=C(Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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